molecular formula C26H31BrN2O3 B10943258 [4-(1-Adamantyl)piperazino]{5-[(4-bromophenoxy)methyl]-2-furyl}methanone

[4-(1-Adamantyl)piperazino]{5-[(4-bromophenoxy)methyl]-2-furyl}methanone

Cat. No.: B10943258
M. Wt: 499.4 g/mol
InChI Key: XQFZUQLUENIKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1-Adamantyl)piperazino]{5-[(4-bromophenoxy)methyl]-2-furyl}methanone: is a complex organic compound that features a unique combination of adamantyl, piperazine, bromophenoxy, and furyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Adamantyl)piperazino]{5-[(4-bromophenoxy)methyl]-2-furyl}methanone typically involves multiple steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Piperazine Derivatization: Piperazine is then reacted with the adamantyl group to form the adamantyl-piperazine intermediate.

    Bromophenoxy Group Introduction: The bromophenoxy group is introduced through a nucleophilic substitution reaction using 4-bromophenol and an appropriate leaving group.

    Furyl Group Addition: The final step involves the addition of the furyl group through a condensation reaction with furfural or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and furyl groups.

    Reduction: Reduction reactions can occur at the bromophenoxy group, potentially converting it to a phenol derivative.

    Substitution: The piperazine and bromophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the adamantyl and furyl groups.

    Reduction: Reduced derivatives of the bromophenoxy group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(1-Adamantyl)piperazino]{5-[(4-bromophenoxy)methyl]-2-furyl}methanone is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is of interest for its potential pharmacological properties, including its ability to interact with specific molecular targets.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of [4-(1-Adamantyl)piperazino]{5-[(4-bromophenoxy)methyl]-2-furyl}methanone involves its interaction with specific molecular targets. The adamantyl group provides structural rigidity, while the piperazine and bromophenoxy groups can interact with biological receptors or enzymes. The furyl group may enhance the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    [4-(1-Adamantyl)piperazino]{5-[(4-chlorophenoxy)methyl]-2-furyl}methanone: Similar structure but with a chlorophenoxy group instead of a bromophenoxy group.

    [4-(1-Adamantyl)piperazino]{5-[(4-fluorophenoxy)methyl]-2-furyl}methanone: Similar structure but with a fluorophenoxy group instead of a bromophenoxy group.

Uniqueness

The uniqueness of [4-(1-Adamantyl)piperazino]{5-[(4-bromophenoxy)methyl]-2-furyl}methanone lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H31BrN2O3

Molecular Weight

499.4 g/mol

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-[5-[(4-bromophenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C26H31BrN2O3/c27-21-1-3-22(4-2-21)31-17-23-5-6-24(32-23)25(30)28-7-9-29(10-8-28)26-14-18-11-19(15-26)13-20(12-18)16-26/h1-6,18-20H,7-17H2

InChI Key

XQFZUQLUENIKJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Br)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.